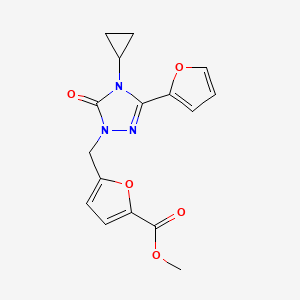
methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. The unique combination of structural features, including a cyclopropyl group, furan ring, and triazole moiety, suggests significant pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C17H14N4O2 with a molecular weight of 306.32 g/mol. The compound features intricate structural elements that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O2 |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 1797588-36-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring is particularly noteworthy, as it has been implicated in various pharmacological activities such as antifungal and anticancer effects.
Potential Mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing signaling pathways.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have explored the biological activities associated with similar compounds containing the triazole and furan rings.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing triazole rings have shown efficacy against various cancer cell lines due to their ability to induce apoptosis or inhibit cell proliferation.
Case Study Example:
A study evaluated the cytotoxic effects of a related triazole derivative on A549 lung adenocarcinoma cells and reported an IC50 value of approximately 10 µM, indicating potent anticancer activity .
Antimicrobial Activity
Compounds with furan and triazole structures have also been investigated for their antimicrobial properties. For example, derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria.
Study Findings:
In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by specific structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and membrane permeability |
| Furan Ring | Contributes to antioxidant properties |
| Triazole Moiety | Critical for enzyme inhibition |
Properties
IUPAC Name |
methyl 5-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-22-15(20)13-7-6-11(24-13)9-18-16(21)19(10-4-5-10)14(17-18)12-3-2-8-23-12/h2-3,6-8,10H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWOQJDJLNUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














